molecular formula C16H25NO2 B11722136 3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime

3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime

Cat. No.: B11722136
M. Wt: 263.37 g/mol
InChI Key: MVKGDHBJUOEZQS-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime is a chemical compound known for its unique structural properties and applications in various fields. It is derived from 3,5-Ditert-butyl-4-hydroxybenzaldehyde, which is a well-known antioxidant and stabilizer in industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime typically involves the reaction of 3,5-Ditert-butyl-4-hydroxybenzaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime involves its ability to scavenge free radicals and inhibit oxidative processes. It interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound’s antioxidant activity is attributed to the presence of the hydroxy and oxime groups, which can donate hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

    3,5-Ditert-butyl-4-hydroxybenzaldehyde: The parent compound, known for its antioxidant properties.

    Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.

    2,6-Di-tert-butyl-4-methylphenol: Another antioxidant with similar structural features

Uniqueness

3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime stands out due to its enhanced stability and specific reactivity compared to its parent compound and other similar antioxidants. Its unique oxime group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(Z)-methoxyiminomethyl]phenol

InChI

InChI=1S/C16H25NO2/c1-15(2,3)12-8-11(10-17-19-7)9-13(14(12)18)16(4,5)6/h8-10,18H,1-7H3/b17-10-

InChI Key

MVKGDHBJUOEZQS-YVLHZVERSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N\OC

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.